molecular formula C6H5BrN4 B1292873 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1292873
CAS No.: 1010120-55-4
M. Wt: 213.03 g/mol
InChI Key: TVGFHUIJNZRKFW-UHFFFAOYSA-N
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Description

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is an important organic compound with the molecular formula C6H5BrN4. It is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an amine group at the 2-position. This compound is used as an intermediate in the synthesis of various organic compounds and has significant applications in medicinal and pharmaceutical chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. It has been observed that 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine remains relatively stable under controlled conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and altered gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within tissues can also influence its biological effects, with certain tissues showing higher accumulation than others .

Subcellular Localization

The subcellular localization of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups.

    Condensation Reactions: The amine group at the 2-position can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and carbonyl compounds for condensation reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position, while condensation reactions can form imines or amides .

Mechanism of Action

The mechanism of action of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to modulation of immune responses. Similarly, as a JAK1/JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer unique reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFHUIJNZRKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649137
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010120-55-4
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of hydroxylamine hydrochloride (101.8 g, 1.465 mol) in EtOH/MeOH (1:1, 900 mL) is added N,N-diisopropylethylamine (145.3 mL, 0.879 mol) and the mixture is stirred at room temp. (20° C.) for 1 h. 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea (2) (89.0 g, 0.293 mol) is then added and the mixture slowly heated to reflux (Note: bleach scrubber is required to quench H2S evolved). After 3 h at reflux, the mixture is allowed to cool and filtered to collect the precipitated solid. Further product is collected by evaporation in vacuo of the filtrate, addition of H2O (250 mL) and filtration. The combined solids are washed successively with H2O (250 mL), EtOH/MeOH (1:1, 250 mL) and Et2O (250 mL) then dried in vacuo to afford the triazolopyridine derivative (3) as a solid. The compound may be used as such for the next step without any purification. 1H (400 MHz, DMSO-d6) δ 7.43-7.34 (2H, m, 2×aromatic-H), 7.24 (1H, dd, J 6.8 and 1.8 Hz, aromatic-H), 6.30 (2H, br, NH2); m/z 213/215 (1:1, M+H+, 100%).
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
145.3 mL
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(6-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 6-bromo-pyridin-2-ylamine (1.0 g, 5.8 mmol) in a manner analogous to Step 2a. The product of the reaction was isolated as a yellow solid. 1H NMR (400 MHz, CDCl3, δ, ppm): 12.03 (br s, 1H), 8.81 (d, J=8.0 Hz, 1H), 8.06 (br s, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.32 (d, J=7.7 Hz, 1H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H). MS=306 (MH)+. 12b) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from N-(6-bromo-2-pyridinyl)-N′-carboethoxy-thiourea (1.8 g, 5.9 mmol) in a manner analogous to Step 2b. The product was isolated as an off-white solid (0.71 g, 56%). MP=203-205° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 7.40-7.32 (m, 2H), 7.23-7.20 (m, 1H), 6.26 (br s, 2H). MS=215 (MH)+. 12c) [5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-yl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (100.0 mg, 0.3468 mmol) and 4-(4-bromo-phenyl)-morpholine (101.0 mg, 0.4172 mmol) in a manner analogous to Step 2d. The title compound was isolated as a yellow solid (0.018 g, 12%). MP=247-249° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.28-8.24 (m, 2H), 8.15-8.11 (m, 2H), 7.55-7.51 (m, 2H), 7.49-7.44 (m, 2H), 7.04-7.01 (m, 1H), 6.96-6.91 (m, 2H), 6.68 (s, 1H), 3.90-3.85 (m, 4H), 3.15 (s, 3H), 3.14-3.10 (m, 4H). MS=450 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
12b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two

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